molecular formula C15H11NO6 B6111793 4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one

4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one

Cat. No.: B6111793
M. Wt: 301.25 g/mol
InChI Key: FEIGDRCJLPMXIW-QPJJXVBHSA-N
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Description

4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H11NO6 and its molecular weight is 301.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05863707 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

4-Hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one has been investigated for its potential in corrosion inhibition. Khattabi et al. (2019) explored the use of similar pyran derivatives as corrosion inhibitors for mild steel in acidic solutions. They found these compounds effective, particularly at specific concentrations and temperatures, suggesting potential application in protecting metals from corrosion (Khattabi et al., 2019).

Novel Synthesis Methods

The compound has been a subject of interest in developing new synthesis methods. Wang et al. (2011) developed a convenient, efficient, and environment-friendly protocol for synthesizing similar pyran-2-one derivatives using ultrasound-mediated condensation (Wang et al., 2011).

Metal Complex Formation

Research has been conducted on the complexation of this compound with metals. Carugo et al. (1990) studied copper(II) complexes of a similar pyran-2-one derivative, revealing insights into the structure and reactivity of these complexes (Carugo et al., 1990).

Antimicrobial Properties

Another area of interest is the antimicrobial properties of pyran-2-one derivatives. Georgiadis et al. (1992) synthesized several derivatives and evaluated their activity against gram-positive bacteria, finding significant antimicrobial properties (Georgiadis et al., 1992).

Spectroscopic Analysis

Jawale et al. (2020) carried out spectroscopic analysis on metal complexes derived from similar compounds, providing insights into their potential applications in antimicrobial activities (Jawale et al., 2020).

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-9-8-13(18)14(15(19)22-9)12(17)7-4-10-2-5-11(6-3-10)16(20)21/h2-8,18H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIGDRCJLPMXIW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one
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